molecular formula C15H18N2O5S B2980300 N-(4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1448033-58-6

N-(4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2980300
CAS No.: 1448033-58-6
M. Wt: 338.38
InChI Key: NCBXBTKCAJCOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)acetamide (CAS 1448033-58-6) is a synthetic small molecule with a molecular formula of C15H18N2O5S and a molecular weight of 338.38 g/mol . This acetamide-sulfonamide hybrid compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of sulfonamide-based therapeutics . Sulfonamides represent a prominent class of compounds in pharmaceutical development, known for their stability and tolerability in biological systems . They are extensively investigated for their diverse applications, including potential use as anticancer, anti-inflammatory, and antiviral agents . Compounds featuring a sulfonamide group can also enhance hydrophilicity, making them a valuable pharmacological tool . The mechanism of action for related acetamide-sulfonamide compounds has been associated with the inhibition of carbonic anhydrase enzymes, which are targets for various therapeutic interventions . Supplied for research purposes, this compound has a predicted density of 1.366±0.06 g/cm³ at 20 °C and a predicted pKa of 10.73±0.50 . It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[[2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-10-7-13(17-11(2)18)3-4-15(10)23(20,21)16-8-14(19)12-5-6-22-9-12/h3-7,9,14,16,19H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBXBTKCAJCOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound characterized by its unique structural features, including a furan ring, a hydroxyethyl group, and a sulfonamide moiety. This compound belongs to the sulfonamide class, which is known for its diverse biological activities. The potential applications of this compound in pharmaceutical research are significant, given its structural components that suggest antibacterial and enzyme inhibitory properties.

Structural Composition

The compound consists of several key functional groups:

  • Furan Ring : A five-membered aromatic ring that is often involved in biological interactions.
  • Sulfonamide Group : Known for its antibacterial properties and ability to inhibit specific enzymes.
  • Hydroxyethyl Group : Enhances solubility and may participate in hydrogen bonding.
  • Acetamide Linkage : Common in pharmaceuticals, contributing to the compound's biological activity.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antibacterial Activity : The presence of the sulfonamide group suggests potential antibacterial properties, similar to other compounds in this class. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis.
  • Enzyme Inhibition : The structural attributes indicate possible enzyme inhibitory effects, which are crucial for therapeutic applications against various diseases.
  • Cytotoxicity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, indicating potential antitumor activity.

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(4-Aminophenyl)acetamideAmino group on phenyl ringAnalgesic propertiesSimpler structure without sulfonamide
N-(4-Sulfamoylphenyl)acetamideSulfonamide groupAntimicrobial activityDirectly related to antibiotic properties
2-(3-Chloro-4-Hydroxyphenyl)-N-[2-(4-Sulfamoylphenyl)ethyl]acetamideChlorinated phenolAntitumor activityIncorporates halogen for enhanced reactivity

This table highlights how the unique combination of functional groups in this compound may enhance its biological activity compared to other compounds.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s key structural elements are compared below with similar sulfamoyl-containing analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound 2-(Furan-3-yl)-2-hydroxyethyl Not reported Not reported
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () 2-Oxotetrahydrofuran-3-yl 298.34 174–176
N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-((2,3-dimethylphenyl)amino)benzamide () 3,4-Dimethylisoxazol-5-yl, 2,3-dimethylphenylamino-benzamide Not reported 241–248
N-(5-Chloro-2-methoxybenzyl)-2-phenyl-N-(4-(N-(prop-2-yn-1-yl)sulfamoyl)phenethyl)acetamide () Propargyl, 5-chloro-2-methoxybenzyl, phenylacetamide Not reported Not reported
N-(4-(N-(2-Methoxy-2-(o-tolyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide () 2-Methoxy-2-(o-tolyl)ethyl 376.5 Not reported

Key Observations :

  • The furan-3-yl group distinguishes the target compound from analogs with tetrahydrofuran () or isoxazole () substituents. Furan’s conjugated π-system may enhance electronic interactions in biological targets compared to saturated rings.

Key Observations :

  • The target compound’s synthesis would likely require similar sulfamoylation or amide coupling steps, with yields dependent on the reactivity of the furan-hydroxyethyl amine intermediate.
  • Higher yields in (73–85%) suggest optimized conditions (e.g., acetonitrile solvent, K₂CO₃ base) that could inform the synthesis of the target compound .

Key Observations :

  • The hydroxyethyl-furan substituent in the target compound may favor interactions with inflammatory or metabolic targets, akin to ’s NLRP3 inhibitors .

Physicochemical and Spectroscopic Properties

Spectroscopic data (IR, NMR) for analogs confirm structural integrity and substituent effects:

  • IR : Sulfonamide N–H (~3250 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches are consistent across analogs ().
  • ¹H NMR : The target compound’s furan protons (~6.5–7.5 ppm) and hydroxyethyl protons (~3.5–4.5 ppm) would resemble those in ’s tetrahydrofuran derivative (δ 4.34–4.08 ppm) .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving:

Sulfamoylation : Reacting a phenylacetamide precursor with sulfamoyl chloride under controlled pH (e.g., pyridine as a base) to introduce the sulfamoyl group.

Hydroxyethyl-Furan Coupling : Introducing the 2-(furan-3-yl)-2-hydroxyethyl moiety via nucleophilic substitution or Mitsunobu reaction, ensuring stereochemical control for the hydroxyl group.

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product.
Key validation steps include monitoring reaction progress via TLC and verifying intermediates via 1H^1H-NMR .

Q. How is structural characterization of this compound performed to confirm its identity and purity?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • 1H^1H- and 13C^{13}C-NMR : Assign peaks based on expected chemical shifts (e.g., furan protons at δ 6.2–7.4 ppm, sulfamoyl NH at δ 5.5–6.0 ppm) and coupling patterns (e.g., J-values for vicinal protons).
  • HRMS (AP-ESI) : Confirm molecular ion ([M+Na]+^+) with mass accuracy < 2 ppm deviation from theoretical values .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of calculated values.

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • In Vitro Screening : Test against NLRP3 inflammasome (ELISA for IL-1β/IL-18) due to structural similarity to sulfamoyl-containing inflammasome inhibitors .
  • Cytotoxicity Assays : Use MTT or resazurin-based assays in HEK-293 or THP-1 cells at concentrations ≤ 50 µM to rule out nonspecific toxicity.
  • Dose-Response Curves : Generate IC50_{50} values for lead targets (e.g., IC50_{50} < 1 µM suggests high potency) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions (e.g., sulfamoyl group hydrolysis)?

  • Methodological Answer :

  • Reaction Solvent : Replace polar protic solvents (e.g., water) with anhydrous DMF or THF to suppress hydrolysis.
  • Temperature Control : Maintain reactions at 0–5°C during sulfamoylation to reduce exothermic side reactions.
  • Catalyst Use : Employ DMAP (4-dimethylaminopyridine) to accelerate coupling steps and improve regioselectivity .
  • Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How should researchers address contradictions between spectroscopic data and computational predictions (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • DFT Calculations : Perform geometry optimization (B3LYP/6-31G* level) to simulate NMR shifts and compare with experimental data. Discrepancies > 0.5 ppm may indicate conformational flexibility or hydrogen bonding.
  • Variable-Temperature NMR : Acquire spectra at 25°C and 60°C to identify dynamic effects (e.g., rotamers of the sulfamoyl group).
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonds influencing chemical shifts) .

Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Core Modifications :

Furan Ring : Replace with thiophene or pyrrole to assess heterocyclic effects on target binding.

Hydroxyethyl Group : Introduce methyl or acetyl substituents to probe steric/electronic impacts.

  • Biological Testing : Prioritize derivatives with logP values 2–4 (calculated via ChemDraw) for optimal membrane permeability.
  • Docking Studies : Use AutoDock Vina to model interactions with NLRP3 (PDB: 6NPY) and identify key residues (e.g., Arg578, Trp58) for functional group targeting .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/dichloromethane) and collect data at 100 K.
  • Analysis :
  • Torsion Angles : Measure dihedral angles (e.g., furan-hydroxyethyl) to confirm preferred conformations.
  • Intermolecular Interactions : Identify hydrogen bonds (e.g., NH···O=S) and π-π stacking (furan-phenyl) influencing packing and stability .

Data Contradiction Analysis

Q. How to troubleshoot discrepancies between HRMS data and theoretical molecular weights?

  • Methodological Answer :

  • Adduct Formation : Check for sodium/potassium adducts ([M+Na]+^+, [M+K]+^+) and adjust calibration accordingly.
  • Isotopic Peaks : Verify 35Cl/37Cl^{35}Cl/^{37}Cl or 79Br/81Br^{79}Br/^{81}Br ratios if halogens are present.
  • Impurity Screening : Use LC-MS to detect co-eluting contaminants (e.g., unreacted starting materials) and repurify via preparative HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.